3-Cyano-proxyl

EPR Spectroscopy Spin Label Spectral Calibration

3-Cyano-proxyl (3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, free radical) is a substituted pyrrolidine-N-oxyl (PROXYL) nitroxide, a class of stable free radicals widely utilized as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy. Characterized by a nitrile (–C≡N) substituent at the 3-position and a melting point of 31–33 °C, it serves primarily as a quantitative EPR standard for spin-trapping experiments, particularly with DMPO.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 2154-70-3
Cat. No. B1195772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-proxyl
CAS2154-70-3
Synonyms3-cyano-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl
3-cyano-proxyl
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1O)(C)C)C#N)C
InChIInChI=1S/C9H16N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5H2,1-4H3
InChIKeySWJMGACCJPXARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-PROXYL (CAS 2154-70-3) Procurement Guide: An Essential Nitroxide Spin Standard for EPR/ESR Spectroscopy


3-Cyano-proxyl (3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, free radical) is a substituted pyrrolidine-N-oxyl (PROXYL) nitroxide, a class of stable free radicals widely utilized as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy. Characterized by a nitrile (–C≡N) substituent at the 3-position [1] and a melting point of 31–33 °C, it serves primarily as a quantitative EPR standard for spin-trapping experiments, particularly with DMPO . Its five-membered ring structure and electron-withdrawing group confer distinct spectral properties and reduction kinetics compared to six-membered piperidine analogues like TEMPO.

Why Procuring the Specific 3-Cyano-PROXYL Spin Label is Non-Negotiable for Standardized and Reproducible EPR Studies


Substituting 3-Cyano-proxyl with a generic nitroxide like TEMPO or an unsubstituted PROXYL introduces significant quantitative and functional uncertainties. The electron-withdrawing cyano group directly alters the nitroxide's g-factor and nitrogen hyperfine coupling constant, which are critical parameters for spectral calibration . Furthermore, class-level studies demonstrate that the five-membered PROXYL ring exhibits fundamentally different reduction kinetics in biological environments compared to six-membered TEMPO derivatives—the latter are rapidly reduced to EPR-silent hydroxylamines in vivo over 10–20 minutes, while PROXYL nitroxides show slower, prolonged signal stability [1]. A 2003 comparative study also showed that PROXYL-based alkoxyamines enable more rapid styrene polymerization and reduce unwanted disproportionation when compared to TEMPO-based systems [2]. These compound-class and functional-group-specific properties mean that analytical and synthetic workflows optimized for 3-Cyano-proxyl cannot be simply repurposed with off-the-shelf alternatives.

3-Cyano-PROXYL (2154-70-3) Technical Evidence Guide: Quantifying Its Differential Performance as a Spin Probe


Differentiation Through a Specific G-Factor and Hyperfine Signature for EPR Spectral Calibration

3-Cyano-proxyl provides a unique, well-characterized EPR spectrum that is explicitly recommended as a standard for g-factor and hyperfine coupling constant calibration . In contrast to the ubiquitous TEMPO standard (a six-membered ring), the combination of a five-membered PROXYL ring and the electron-withdrawing -C≡N group yields distinct spectral parameters that can be used as a secondary standard to validate instrument performance across different frequency bands, offering a crucial cross-check absent in unsubstituted or TEMPO-based standards .

EPR Spectroscopy Spin Label Spectral Calibration

In Vivo Signal Longevity: Superior Reduction Stability of the PROXYL Class Over TEMPO

A key procurement differentiator for PROXYL-class nitroxides is their prolonged in vivo half-life. An in vivo pharmacological study by Hahn et al. (1998) directly compared 5-membered ring PROXYL (3-carbamoyl-PROXYL) with 6-membered ring piperidine nitroxides like Tempol [1]. The study found that piperidine nitroxides were rapidly reduced to their EPR-inactive hydroxylamine forms within 10-20 minutes. In stark contrast, the PROXYL-class nitroxides exhibited much slower reduction rates, maintaining an active, detectable radical signal over a longer duration [1].

Pharmacokinetics Reduction Kinetics In Vivo EPR

Radical Scavenging and DNA-Binding: Contrasting the Activity Profile Among PROXYL Derivatives

Within the PROXYL family, the C-3 substituent governs critical biological activities. A seminal study by Hahn et al. (1992) quantitatively compared the in vitro radioprotection factors of several PROXYL and TEMPO derivatives in Chinese hamster V79 cells [1]. The positively charged 3-aminomethyl-PROXYL exhibited a protection factor of 2.4, while the negatively charged 3-carboxy-PROXYL provided minimal protection [1]. This demonstrates that the C-3 substituent is not a passive bystander but a critical driver of target affinity (e.g., DNA binding) and functional efficacy. 3-Cyano-proxyl, bearing a polar, uncharged, hydrogen-bond-accepting nitrile group, occupies a distinct physicochemical niche, offering a unique combination of radical stability and potential for non-ionic interactions with biomolecular targets that is not achievable with the charged 3-amino or 3-carboxy analogues .

Radioprotection DNA Binding Structure-Activity Relationship

Optimized Application Scenarios for 3-Cyano-PROXYL (2154-70-3) Based on Verified Evidence


Quantitative Spin-Trapping Standard for Hydroxyl and Superoxide Radicals

3-Cyano-PROXYL is the defined standard for quantifying DMPO spin adducts with ·OH and O2.- radicals . A validated workflow involves using its well-characterized EPR signal (a consequence of its unique g-factor and hyperfine coupling) to calibrate the spectrometer, enabling the estimation of relative concentrations of radical adducts in complex aqueous extracts, such as cigarette tar . This application directly leverages the compound's documented role and spectral uniqueness, which is not easily substituted by TEMPO due to differences in spectral parameters.

Development of Long-Circulating In Vivo EPR Probes

For EPR imaging (EPRI) or oximetry applications requiring sustained probe signal in vivo, a 3-Cyano-PROXYL scaffold provides a strategic platform. Pharmacokinetic studies have shown that the five-membered PROXYL ring is reduced by cells and ascorbate at a slower rate than six-membered TEMPO analogues, which are often inactivated within minutes in vivo [1]. By starting with the 3-Cyano-PROXYL core, researchers can leverage the inherent metabolic stability of the PROXYL class while using the cyano group as a synthetic handle for further functionalization, a combination of class-level stability and functional-group versatility that is a key differentiator from the more rapidly cleared TEMPO family.

Neutral, Non-Ionic Spin Label for Polymer and Material Science

In nitroxide-mediated polymerization (NMP), the choice of nitroxide controls the equilibrium between dormant and active chain ends. A comparative study of PROXYL versus TEMPO alkoxyamines demonstrated that PROXYL derivatives enable more rapid styrene polymerization and show a lower propensity for disproportionation side reactions [2]. The 3-Cyano-PROXYL variant offers a further advantage for studying microenvironmental polarity; its neutral, polar cyano substituent makes it a non-ionic probe for EPR-based analysis of polymer dynamics, hydrophobicity, or porosity, filling a niche where charged labels like 3-carboxy-PROXYL would introduce artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-proxyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.